molecular formula C8H8N4 B8742055 1-(Pyridin-3-yl)-1H-pyrazol-3-amine CAS No. 87949-17-5

1-(Pyridin-3-yl)-1H-pyrazol-3-amine

Cat. No. B8742055
M. Wt: 160.18 g/mol
InChI Key: NZUJZWKCHPWMTF-UHFFFAOYSA-N
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Patent
US09029556B1

Procedure details

In a typical reaction, copper(I) chloride, 3-aminopyrazole, potassium carbonate and N,N-dimethylformamide are introduced into a reaction vessel under a nitrogen atmosphere and 3-bromopyridine is gradually added. The mixture is heated at about 110° C. until most of the 3-bromopyridine has reacted. The mixture is allowed to cool and most of the solvent is removed under reduced pressure. The crude 3-(3-amino-1H-pyrazol-1-yl)pyridine (8a) is conveniently isolated and purified by crystallization from water.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[CH:5][NH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].Br[C:14]1[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=1>[Cu]Cl.CN(C)C=O>[NH2:1][C:2]1[CH:6]=[CH:5][N:4]([C:14]2[CH:15]=[N:16][CH:17]=[CH:18][CH:19]=2)[N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=NC=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
copper(I) chloride
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are introduced into a reaction vessel under a nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
has reacted
TEMPERATURE
Type
TEMPERATURE
Details
to cool and most of the solvent
CUSTOM
Type
CUSTOM
Details
is removed under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC1=NN(C=C1)C=1C=NC=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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